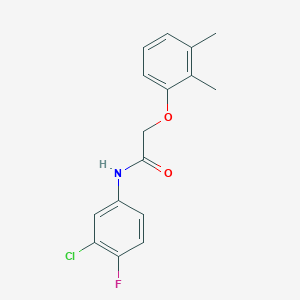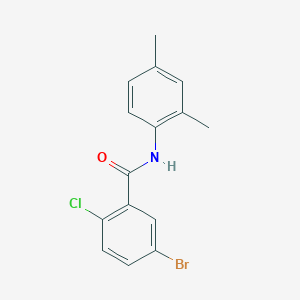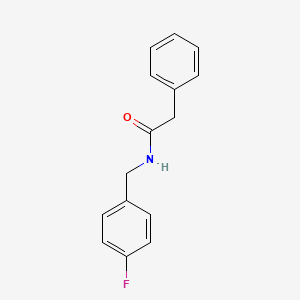![molecular formula C21H19N3O3S B5707214 N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway and preventing the formation of amyloid-β plaques by inhibiting the aggregation of amyloid-β peptides.
Biochemical and Physiological Effects:
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB, and protects against acute lung injury. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress, prevents the formation of amyloid-β plaques, and improves cognitive function.
实验室实验的优点和局限性
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also has some limitations, including its relatively low potency and selectivity for certain disease targets.
未来方向
There are several future directions for N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases. Moreover, the combination of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide with other drugs or therapeutic modalities may enhance its therapeutic efficacy and reduce its potential side effects.
合成方法
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-hydrazinobenzoate. The final step involves the reaction of ethyl 4-hydrazinobenzoate with phenylsulfonyl chloride and benzoyl chloride to form N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide.
科学研究应用
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-β plaques.
属性
IUPAC Name |
N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-13-6-3-7-14-20)18-11-8-12-19(15-18)22-21(25)17-9-4-2-5-10-17/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRSHLVEUPMOK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)
![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)
![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)


![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)
